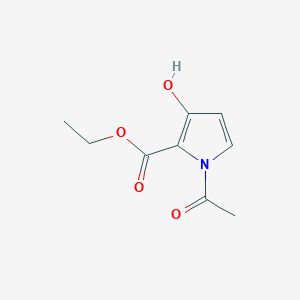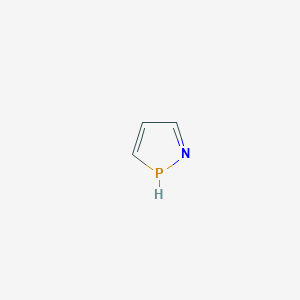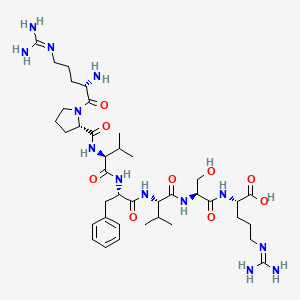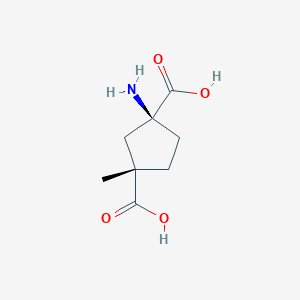
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is a polyether alcohol compound characterized by its long chain structure with multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a primary alcohol. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polyether structure.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous or batch processes. The continuous process involves the use of a reactor where ethylene oxide is continuously fed into the system, while the batch process involves the sequential addition of ethylene oxide to the initiator in a controlled manner.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
Wissenschaftliche Forschungsanwendungen
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Utilized in the formulation of detergents, lubricants, and cosmetics.
Wirkmechanismus
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is primarily based on its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their properties and affecting the function of membrane-associated proteins. This interaction can modulate various cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and functional groups.
Polypropylene glycol (PPG): Similar polyether structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): Another polyether compound with tetrahydrofuran units.
Uniqueness
2,4,6,8,10,12,14,16,18-Nonaoxanonacosan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct chemical and physical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
390409-88-8 |
|---|---|
Molekularformel |
C20H42O10 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
undecoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C20H42O10/c1-2-3-4-5-6-7-8-9-10-11-22-13-24-15-26-17-28-19-30-20-29-18-27-16-25-14-23-12-21/h21H,2-20H2,1H3 |
InChI-Schlüssel |
UAQNNAOLDPGVAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCOCOCOCOCOCOCOCOCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)

![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)
![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)


